molecular formula C19H19D7N6O B1163735 Seliciclib-d7

Seliciclib-d7

カタログ番号 B1163735
分子量: 361.493
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 186692-46-6 (unlabelled)

科学的研究の応用

Cancer Therapy Applications

  • Nanoparticle-Encapsulated Seliciclib for Cancer Cell Targeting : Seliciclib shows potential in cancer therapy, particularly when used in a nanoparticle-encapsulation form that targets the transferrin receptor overexpressed in cancer cells. This approach enhances cellular uptake in certain cancer cells, particularly those with high TfR expression, such as breast, ovarian, and glioma cancer cells (He & Lin, 2021).

  • Induction of Cell Death in Multiple Myeloma : Seliciclib induces cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating the antiapoptotic factor Mcl-1, crucial for the survival of multiple myeloma cells (Maccallum et al., 2005).

  • Synergy with ErbB-Targeting Agents in Cancer Treatment : Seliciclib synergizes with ErbB receptor-targeted agents in various cancer cell lines, enhancing the effectiveness of treatments like trastuzumab and erlotinib, particularly in non-small cell lung cancer cell lines (Fleming et al., 2008).

Cell Cycle Modulation and Mitotic Control

  • Cell-Cycle Modulation in Cancer Cells : Seliciclib acts by inhibiting cyclin-dependent kinases, particularly affecting transcription and leading to selective downregulation of rapidly cycling mRNA transcripts such as Mcl-1 and cyclin D1. This modulation is crucial in its antitumor activity, particularly in non-small cell lung cancer and nasopharyngeal carcinoma (Jackson et al., 2008).

  • Inhibition of Mitotic Control Genes : Seliciclib decreases the expression of key genes required for the progression through mitosis, including Aurora-A/B, Polo-like kinase, and cyclin B2, preventing entry into mitosis in cancer cells. This effect contributes significantly to its antitumor properties (Whittaker et al., 2007).

Rheumatoid Arthritis Treatment

  • Inhibition of Synovial Fibroblast Proliferation : Seliciclib exhibits the potential to suppress the proliferation of synovial fibroblasts in rheumatoid arthritis, offering a novel treatment approach distinct from current therapies targeting immune inflammation (Pratt et al., 2021).

Drug Interaction and Metabolism

  • Pharmacokinetic and Metabolic Studies : Seliciclib's metabolism involves cytochrome P450-mediated pathways and glucuronidation, with significant elimination via the bile and urine. Understanding these pathways is crucial for optimizing dosing strategies and anticipating potential drug-drug interactions (McClue & Stuart, 2008).

Nasopharyngeal Carcinoma Treatment

  • Enhancement of Radiotherapy in Nasopharyngeal Carcinoma : Seliciclib enhances the antitumor efficacy of radiation therapy in EBV-positive nasopharyngeal carcinoma, characterized by G2-M arrest and apoptosis, and is associated with a reduction in Mcl-1 expression and attenuation of double-strand DNA break repair (Hui et al., 2009).

特性

製品名

Seliciclib-d7

分子式

C19H19D7N6O

分子量

361.493

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。